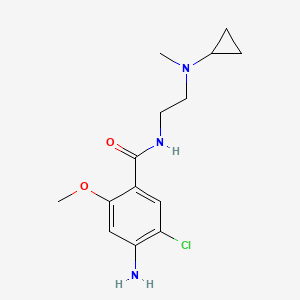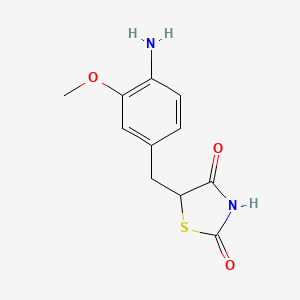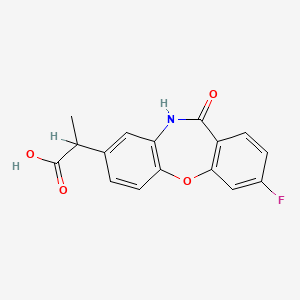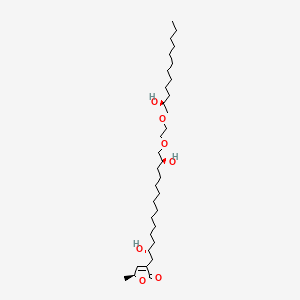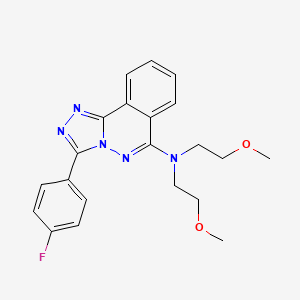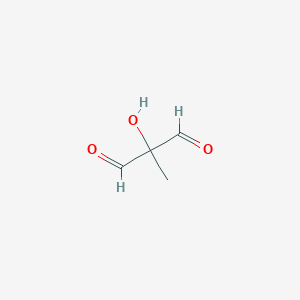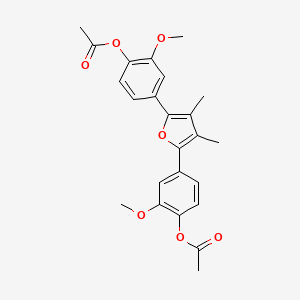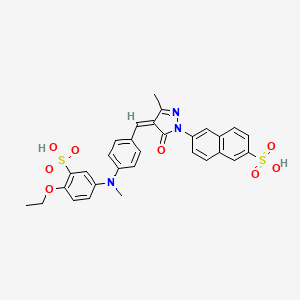
6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acid, ethoxy, and pyrazolyl groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of 4-ethoxy-3-sulphophenylamine with benzaldehyde derivatives to form intermediate Schiff bases.
Cyclization: The Schiff bases undergo cyclization reactions in the presence of catalysts to form pyrazoline derivatives.
Sulfonation: The final step involves the sulfonation of the pyrazoline derivatives to introduce the sulfonic acid groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Acidic or basic catalysts for cyclization and condensation reactions
Major Products
The major products formed from these reactions include sulfone derivatives, amino-substituted compounds, and various substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its unique chemical properties may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, the compound is used in the production of dyes and pigments. Its sulfonic acid groups enhance the solubility and stability of the dyes, making them suitable for various applications.
作用機序
The mechanism of action of 6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and electrostatic forces. The compound’s sulfonic acid groups play a crucial role in these interactions, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 7-[[[[6-[(4-ethoxy-3-sulphophenyl)azo]-5-hydroxy-7-sulpho-2-naphthyl]amino]carbonyl]amino]-4-hydroxy-3-[(6-sulpho-2-naphthyl)azo]naphthalene-2-sulphonic acid
- 4-ethoxy-3-sulphophenylamine derivatives
Uniqueness
Compared to similar compounds, 6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid stands out due to its unique combination of functional groups. The presence of both sulfonic acid and pyrazolyl groups enhances its reactivity and versatility in various chemical reactions. Additionally, its ability to form stable complexes with enzymes and proteins makes it valuable for scientific research and industrial applications.
特性
CAS番号 |
94158-29-9 |
|---|---|
分子式 |
C30H27N3O8S2 |
分子量 |
621.7 g/mol |
IUPAC名 |
6-[(4Z)-4-[[4-(4-ethoxy-N-methyl-3-sulfoanilino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C30H27N3O8S2/c1-4-41-28-14-12-24(18-29(28)43(38,39)40)32(3)23-9-5-20(6-10-23)15-27-19(2)31-33(30(27)34)25-11-7-22-17-26(42(35,36)37)13-8-21(22)16-25/h5-18H,4H2,1-3H3,(H,35,36,37)(H,38,39,40)/b27-15- |
InChIキー |
KKKVGGRHXURFQA-DICXZTSXSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)N(C)C2=CC=C(C=C2)/C=C\3/C(=NN(C3=O)C4=CC5=C(C=C4)C=C(C=C5)S(=O)(=O)O)C)S(=O)(=O)O |
正規SMILES |
CCOC1=C(C=C(C=C1)N(C)C2=CC=C(C=C2)C=C3C(=NN(C3=O)C4=CC5=C(C=C4)C=C(C=C5)S(=O)(=O)O)C)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





